molecular formula C10H16N2O2 B2878545 3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid CAS No. 2228517-80-2

3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid

Cat. No. B2878545
CAS RN: 2228517-80-2
M. Wt: 196.25
InChI Key: MIPQCMZHHYZGKA-UHFFFAOYSA-N
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Description

“3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It has an average mass of 154.167 Da and a mono-isotopic mass of 154.074234 Da . This compound is commonly used as an internal standard in quantitative MS metabolomics experiments .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid”, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid” can be represented by the SMILES string O=C(O)CCN1N=C(C)C=C1 . The InChI key for this compound is FPLLCFQUZAEVIE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid” is a solid compound . It has a molecular formula of C7H10N2O2, an average mass of 154.167 Da, and a mono-isotopic mass of 154.074234 Da .

properties

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(2)7-12-6-5-9(11-12)3-4-10(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPQCMZHHYZGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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